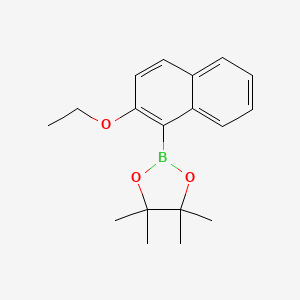
1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methoxymethoxy groups, and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene typically involves the chlorination of 2-(methoxymethoxy)-3,5-dimethylbenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this synthesis include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2-(methoxymethoxy)-3,5-dimethylbenzene.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution: Formation of 2-(methoxymethoxy)-3,5-dimethylbenzene derivatives.
Oxidation: Formation of 2-(methoxymethoxy)-3,5-dimethylbenzaldehyde or 2-(methoxymethoxy)-3,5-dimethylbenzoic acid.
Reduction: Formation of 2-(methoxymethoxy)-3,5-dimethylbenzene.
Applications De Recherche Scientifique
1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives and functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene depends on its chemical structure and the specific reactions it undergoes. The chlorine atom and methoxymethoxy groups play a crucial role in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways and result in specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-methoxybenzene: Similar structure but lacks the methoxymethoxy and methyl groups.
2-Chloroanisole: Contains a chlorine atom and a methoxy group but lacks the methoxymethoxy and methyl groups.
1-Chloro-2-methoxyethane: Contains a chlorine atom and a methoxy group but lacks the benzene ring and methyl groups
Uniqueness
1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene is unique due to the presence of both methoxymethoxy and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H13ClO2 |
|---|---|
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
1-chloro-2-(methoxymethoxy)-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H13ClO2/c1-7-4-8(2)10(9(11)5-7)13-6-12-3/h4-5H,6H2,1-3H3 |
Clé InChI |
GSHYETSGAPFXAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Cl)OCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14029320.png)
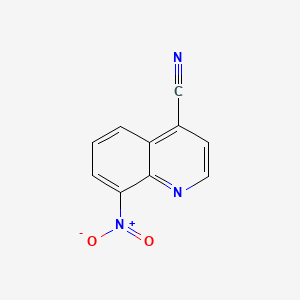
![(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14029324.png)
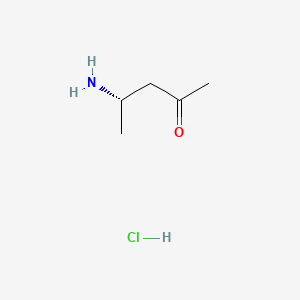
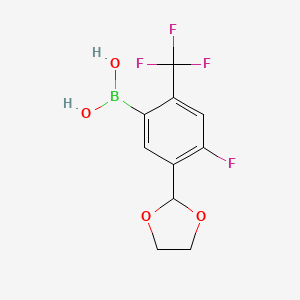

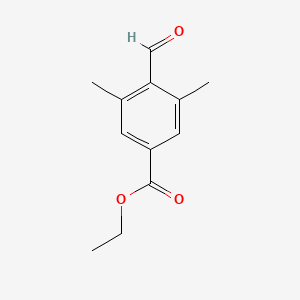
![(1S,4S)-2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B14029369.png)
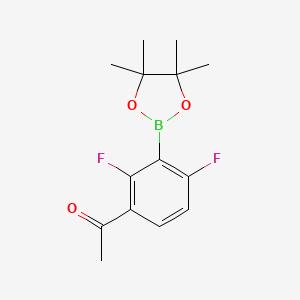

![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)
![tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane](/img/structure/B14029389.png)
